2-cyano-N-[1-(4-methylphenyl)ethyl]acetamide
Description
2-Cyano-N-[1-(4-methylphenyl)ethyl]acetamide is an organic compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol It is characterized by the presence of a cyano group (–CN) and an acetamide group (–CONH2) attached to a phenyl ring substituted with a methyl group
Properties
IUPAC Name |
2-cyano-N-[1-(4-methylphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-3-5-11(6-4-9)10(2)14-12(15)7-8-13/h3-6,10H,7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFCYYKJGBQABJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thermal Condensation
Ethyl cyanoacetate reacts directly with 1-(4-methylphenyl)ethylamine under thermal conditions. In a representative procedure, equimolar quantities of ethyl cyanoacetate and the amine are heated to 150°C for 1–2 hours, yielding the target compound after crystallization from ethanol/water mixtures. This method achieves an 88% yield but requires careful temperature control to minimize side reactions such as ester hydrolysis.
Reflux in Polar Aprotic Solvents
Alternative protocols employ 1,4-dioxane as a solvent under reflux conditions (100–120°C). A study demonstrated that refluxing for 3 hours with gradual amine addition followed by solvent removal under reduced pressure yields 75% of the product. This method reduces thermal degradation risks compared to solvent-free approaches.
Base-Mediated Salt Formation and Subsequent Alkylation
A patent-derived strategy involves the generation of a cyanoacetamide salt intermediate, which undergoes alkylation with 1-(4-methylphenyl)ethyl halides.
Salt Formation
Cyanoacetamide is treated with a strong base (e.g., sodium hydride or potassium tert-butoxide) in tetrahydrofuran (THF) at 0–5°C to form the corresponding enolate salt. The use of tetraalkylammonium bromides as phase-transfer catalysts enhances reaction homogeneity.
Alkylation Step
The enolate salt reacts with 1-(4-methylphenyl)ethyl bromide at 60–80°C for 4–6 hours. This method achieves a 70–78% yield, with purification via column chromatography (silica gel, ethyl acetate/hexane).
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for the predominant preparation routes:
Optimization Strategies and Yield Enhancement
Solvent Selection
Polar aprotic solvents like dimethylformamide (DMF) improve reaction kinetics but necessitate post-reaction dialysis. Non-polar solvents (toluene) favor milder conditions but extend reaction times.
Catalytic Additives
The addition of 1–2 mol% iodine accelerates amine-ester condensations by activating the carbonyl group, reducing reaction times by 30–40% without compromising yield.
Workup Procedures
Acid-base extraction (using 1M HCl and NaHCO₃) effectively removes unreacted starting materials, while recrystallization from ethanol/water (3:1 v/v) enhances product purity to >98%.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-[1-(4-methylphenyl)ethyl]acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in substitution reactions with different reagents.
Condensation Reactions: The compound can undergo condensation reactions to form heterocyclic compounds.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form novel heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, carbon disulfide, and phenacyl bromide. Reaction conditions may vary, but typical conditions include the use of basic catalysts such as triethylamine and solvents like ethanol .
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds with potential biological activity. For example, the reaction with phenacyl bromide in boiling ethanol using triethylamine as a catalyst can yield pyrrole derivatives .
Scientific Research Applications
Medicinal Chemistry
2-Cyano-N-[1-(4-methylphenyl)ethyl]acetamide serves as a valuable building block for synthesizing various heterocyclic compounds. These derivatives have shown potential biological activities, making them candidates for drug discovery. For example, derivatives of this compound have been investigated for their ability to inhibit specific enzymes involved in cancer progression .
Case Study: Inhibition of Histone Demethylases
- Compounds derived from this compound have been tested as inhibitors of lysine-specific demethylase 1 (LSD1), which plays a role in cancer cell proliferation. In vitro studies demonstrated that these inhibitors could significantly increase levels of H3K4 methylation, indicating a potential mechanism for reactivating silenced tumor suppressor genes .
The compound and its derivatives may exhibit various biological activities, including antimicrobial and anticancer properties. Research indicates that modifications to the cyano and amide groups can enhance biological efficacy, suggesting that structural variations significantly impact activity profiles.
Table 1: Biological Activities of Derivatives
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties tailored for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 2-cyano-N-[1-(4-methylphenyl)ethyl]acetamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group and the acetamide group enable the compound to undergo nucleophilic substitution and condensation reactions, leading to the formation of biologically active heterocyclic compounds . The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methylphenyl)acetamide: Similar structure but lacks the cyano group.
2-Cyanoacetamide: Lacks the phenyl ring and the methyl group.
N-(4-Methylphenyl)ethanamide: Similar structure but lacks the cyano group.
Uniqueness
2-Cyano-N-[1-(4-methylphenyl)ethyl]acetamide is unique due to the presence of both the cyano group and the acetamide group attached to a substituted phenyl ring. This combination of functional groups allows for a wide range of chemical reactions and the formation of diverse heterocyclic compounds with potential biological activity .
Biological Activity
2-Cyano-N-[1-(4-methylphenyl)ethyl]acetamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyano group and an acetamide moiety, which are known to enhance reactivity and biological activity. Its molecular formula is , with a molecular weight of approximately 218.25 g/mol. The presence of the 4-methylphenyl group contributes to its unique properties, allowing it to participate in various chemical reactions.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Nucleophilic Substitution : The cyano group can engage in nucleophilic or electrophilic interactions, facilitating the formation of biologically active derivatives.
- Hydrogen Bonding : The amide group can form hydrogen bonds with biological macromolecules, influencing interactions with enzymes and receptors.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. In a study assessing various derivatives, it demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. The minimum inhibitory concentration (MIC) values were reported as follows:
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Candida albicans | 16.69 - 78.23 |
These results suggest that the compound may inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis or metabolic pathways .
Anticancer Potential
Preliminary studies have indicated that derivatives of this compound may possess anticancer properties. For instance, compounds with similar structures have shown selective cytotoxic effects against cancer cell lines, such as MDA-MB-231 and BT-549, without affecting normal cells . The mechanism appears to involve interactions with cell cycle-related proteins, making it a candidate for further investigation in cancer therapy.
Case Studies and Research Findings
- Synthesis of Heterocyclic Compounds : A notable study demonstrated that this compound serves as a key building block for synthesizing heterocyclic compounds like pyridines and pyridazines, which are of significant interest in drug development .
- Pharmacological Targeting : The compound has been explored as a potential pharmacological agent targeting phosphodiesterases (PDEs), which play crucial roles in various biological processes including inflammation and cancer progression .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have revealed that modifications to the cyano or phenyl groups can significantly alter biological activity, underscoring the importance of structural features in drug design .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing high-purity 2-cyano-N-[1-(4-methylphenyl)ethyl]acetamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting ethyl cyanoacetate with 1-(4-methylphenyl)ethylamine under reflux in anhydrous ethanol. Reaction progress is monitored via TLC (silica gel 60 F254 plates, ethyl acetate/hexane 3:7 v/v) . Post-synthesis, recrystallization from ethanol or acetonitrile improves purity. Confirm purity using HPLC (C18 column, methanol/water 70:30, UV detection at 254 nm) .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H NMR (DMSO-d6): Peaks at δ 1.45 (d, 3H, CH3), 3.30 (s, 2H, CH2CN), 5.10 (q, 1H, CH), 6.9–7.24 (m, 4H, aromatic), and 8.34 (s, 1H, NH) confirm backbone structure .
- MS : Molecular ion peak at m/z 219.25 (M+1) validates the molecular formula .
- IR : Stretching frequencies at ~2250 cm⁻¹ (C≡N) and ~1650 cm⁻¹ (amide C=O) further corroborate functional groups.
Q. What are the standard protocols for initial biological activity screening of this compound?
- Methodological Answer : Screen for antimicrobial activity using agar diffusion assays (e.g., against E. coli and S. aureus). Prepare compound solutions in DMSO (≤1% v/v to avoid cytotoxicity). Use positive controls (e.g., ciprofloxacin) and measure inhibition zones after 24–48 hours . For cytotoxicity, employ MTT assays on human cell lines (e.g., HEK-293), with IC50 calculations via nonlinear regression .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data (e.g., antimicrobial efficacy) be resolved?
- Methodological Answer : Discrepancies often arise from variations in experimental conditions. Standardize protocols:
- Purity : Re-analyze batches via HPLC to rule out impurities .
- Solvent effects : Test activity in multiple solvents (DMSO, PBS) to assess solubility-driven artifacts.
- Strain variability : Use ATCC-certified microbial strains and replicate studies across independent labs.
- Statistical rigor : Apply ANOVA with post-hoc tests to ensure reproducibility .
Q. What computational strategies elucidate the role of the cyano group in the compound’s reactivity?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density around the cyano group. Analyze HOMO-LUMO gaps to predict sites for nucleophilic attack. Molecular dynamics (MD) simulations in explicit solvent (water, 300 K) can model interactions with biological targets (e.g., enzyme active sites) . Compare results with analogs lacking the cyano group to isolate its contribution.
Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?
- Methodological Answer : Address poor bioavailability via:
- Salt formation : Synthesize hydrochloride salts to enhance water solubility.
- Prodrug design : Introduce enzymatically cleavable groups (e.g., esters) to improve membrane permeability .
- Microencapsulation : Use PLGA nanoparticles for sustained release in rodent models. Validate via LC-MS/MS plasma profiling .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results in cytotoxicity assays across cell lines?
- Methodological Answer : Cell-specific responses may arise from differences in membrane transporters or metabolic enzymes. Conduct:
- Transcriptomic profiling : RNA-seq to identify overexpression of detoxification genes (e.g., CYP450 isoforms) in resistant lines.
- Competitive inhibition assays : Co-administer with broad-spectrum inhibitors (e.g., cyclosporine for P-glycoprotein) to assess efflux mechanisms .
- Metabolite tracking : Use radiolabeled compound (¹⁴C) to quantify intracellular accumulation .
Methodological Tables
| Key Analytical Techniques | Application | Reference |
|---|---|---|
| HPLC (C18, methanol/water) | Purity assessment (>98%) | |
| ¹H NMR (DMSO-d6) | Structural confirmation | |
| Agar diffusion assay | Antimicrobial activity screening | |
| DFT calculations (B3LYP/6-31G*) | Reactivity of cyano group |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
